YTTRIUM SILICIDE
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Descripción general
Descripción
Yttrium Silicide (YSi2) is a compound of yttrium and silicon . It has been investigated for its physical and electrical properties, particularly as a low Schottky barrier material for n-type silicon . The surface morphology shows the formation of grains, indicating the formation of crystallites .
Synthesis Analysis
Yttrium Silicide can be synthesized by oxidizing yttrium on silicon . The high reactivity of yttrium metal with silicon and oxygen is utilized to form amorphous yttrium silicate films with a minimal interfacial silicon dioxide layer . The oxidation of yttrium on silicon results in a competition for yttrium between silicide formation and oxidation .Molecular Structure Analysis
Yttrium Silicides have been fabricated with compositions of 41, 67, and 95 at.% Si–Y . The atomic percent on these sites is estimated to be Si = 64.081% at. and Y = 35.919% at .Chemical Reactions Analysis
The oxidation of yttrium silicides in high-temperature oxidizing environments results in the rapid formation of a non-protective Y2O3 scale and rejected Si . Additional minor oxide phases of Y–Si–O, Y2SiO5, Y2Si2O7, and SiO2 were observed to form on and beneath the specimen surface .Physical And Chemical Properties Analysis
Yttrium Silicide films with an equivalent silicon dioxide thickness of ∼11 Å and k∼14 are formed by oxidizing yttrium on silicon . The physical properties of yttrium silicate films on silicon are investigated using x-ray photoelectron spectroscopy and Fourier transform infrared spectroscopy .Mecanismo De Acción
Yttrium Silicide has been investigated for its potential as a low Schottky barrier material for n-type silicon . The extracted Schottky barrier height for electrons of yttrium silicide is as low as 0.3eV . This result can be applied to form low contact resistivity silicide/n-type silicon contact, and contribute to lower the parasitic source drain series resistance of metal–oxide–semiconductor devices .
Safety and Hazards
Propiedades
Número CAS |
12067-55-9 |
---|---|
Fórmula molecular |
Si2Y |
Peso molecular |
0 |
Origen del producto |
United States |
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